molecular formula C15H9ClOS B3269200 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde CAS No. 50451-81-5

5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde

Cat. No.: B3269200
CAS No.: 50451-81-5
M. Wt: 272.7 g/mol
InChI Key: ZBCVHNHSJWGTOS-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Core Structures as Versatile Synthons

The benzo[b]thiophene scaffold, a bicyclic system formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, is recognized as a "privileged structure" in drug discovery and organic synthesis. nih.govresearchgate.net This core is not merely a passive framework but an active participant in molecular interactions, largely due to its electron-rich sulfur atom and planar geometry, which enhance binding affinities with various enzymes and receptors. nih.gov Benzo[b]thiophene and its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govresearchgate.netnih.gov

The versatility of the benzo[b]thiophene core allows for substitution at various positions, leading to a vast library of derivatives with unique electronic and steric properties. rsc.org Specifically, substitutions at the C2 and C3 positions have garnered significant attention for their high utility in medicinal chemistry. researchgate.net This adaptability makes benzo[b]thiophenes crucial synthons—foundational building blocks—for constructing more complex molecular architectures and for developing novel therapeutic agents and functional organic materials. researchgate.netresearchgate.netresearchgate.net

Overview of Formylated Heterocycles in Synthetic Chemistry

Formylation, the introduction of a formyl (-CHO) group onto a molecule, is a powerful transformation in organic synthesis. When applied to heterocyclic systems, it yields formylated heterocycles that serve as exceptionally versatile intermediates. mdpi.com The aldehyde functionality is a synthetic linchpin, readily participating in a wide range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

This reactivity allows for the straightforward elaboration of the heterocyclic core into more complex structures. For instance, the formyl group can be converted into other functional groups or used to build new ring systems. A common and significant application is its reaction with hydrazides to form acylhydrazones or with amines to form Schiff bases, which are themselves important pharmacophores. nih.gov Formylated thiophenes and benzo[b]thiophenes, in particular, are key precursors in the synthesis of numerous drugs and biologically active compounds, underscoring the strategic importance of this functional group in synthetic design. mdpi.comnih.gov

Contextualization of Halogenated and Phenyl-Substituted Heterocycles in Advanced Organic Transformations

The strategic placement of halogen and phenyl substituents on heterocyclic rings is a cornerstone of modern medicinal chemistry and materials science. Each substituent imparts distinct properties and synthetic handles that are crucial for advanced organic transformations.

Halogenated Heterocycles: Halogen atoms serve as highly valuable functional groups on heterocyclic scaffolds. nih.gov Their presence provides a reactive site for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These palladium-catalyzed transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, unsymmetrically substituted molecules. Beyond their synthetic utility, halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which is a critical aspect of drug design. nih.gov

The combination of both halogen and phenyl substituents on a heterocycle, as seen in the target compound, creates a multifunctional platform ripe for synthetic exploration.

Research Objectives for 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde

The specific structural features of this compound—a bioactive benzo[b]thiophene core, a reactive chloro group, a modulating phenyl ring, and a versatile formyl handle—define its primary research objective: to serve as an advanced and multifunctional intermediate for the synthesis of novel, complex organic molecules.

The key research aims centered around this compound are:

Elaboration of the Formyl Group: To utilize the aldehyde at the C2 position as a reactive site for condensation reactions, Wittig reactions, and other carbonyl chemistries to generate diverse libraries of derivatives, such as Schiff bases, acylhydrazones, and stilbene-like structures. nih.gov

Functionalization via the Chloro Group: To employ the chlorine atom at the C5 position as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents (e.g., alkyl, aryl, or amino groups) to further tune the molecule's properties.

Exploration of Biological Activity: To use the synthesized derivatives as scaffolds for developing new therapeutic agents. Given the established pharmacological profile of the benzo[b]thiophene nucleus, these new compounds would be prime candidates for screening against various biological targets to identify potential leads in areas such as oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov

Development of Functional Materials: To investigate the potential of derivatives in materials science, leveraging the electronic properties of the conjugated benzo[b]thiophene system for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.netresearchgate.net

In essence, this compound is designed as a strategic building block, enabling rapid diversification to access novel chemical entities with potentially valuable biological and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-phenyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClOS/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVHNHSJWGTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3 Phenylbenzo B Thiophene 2 Carbaldehyde

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials.

The most direct retrosynthetic disconnection involves the formyl group at the C-2 position of the benzo[b]thiophene ring. This carbon-carbon bond disconnection points to a formylation reaction as the final step in the forward synthesis.

Primary Disconnection: The C-CHO bond is disconnected via a functional group interconversion (FGI), leading to the precursor 5-chloro-3-phenylbenzo[b]thiophene .

This strategy suggests that a robust and regioselective formylation method is required to introduce the aldehyde onto the pre-formed substituted benzo[b]thiophene core. The Vilsmeier-Haack reaction is a well-documented and effective method for the formylation of electron-rich aromatic and heteroaromatic substrates and represents a primary forward synthetic step for this transformation. ijpcbs.comorganic-chemistry.org

Further disconnection of the 5-chloro-3-phenylbenzo[b]thiophene intermediate reveals several potential pathways to construct the substituted core. The strategy hinges on which bonds are formed to construct the thiophene (B33073) portion of the bicyclic system.

Approach A: Cyclization of an Aryl Thioether Precursor: This common approach involves disconnecting the C2-C3 and S-C7a bonds of the thiophene ring. The synthesis starts with a substituted thiophenol, such as 4-chlorothiophenol. This is followed by alkylation with a reagent containing the C2-C3 fragment and the phenyl group, such as 2-bromo-1-phenylethanone, to form an α-arylthio ketone. An acid-catalyzed intramolecular cyclization then forms the desired benzo[b]thiophene ring. prepchem.com This method is particularly useful for preparing 3-alkyl or 3-arylbenzo[b]thiophenes. google.com

Approach B: Annulation from a Disubstituted Benzene (B151609): This strategy involves building the thiophene ring onto a benzene derivative that already contains the chloro and a modified sulfur-containing substituent. For instance, a disconnection of the C2-S and C3-C3a bonds can lead back to a 2-alkynylthioanisole derivative. An electrophilic cyclization can then furnish the benzo[b]thiophene core. nih.gov

Approach C: Transition Metal-Catalyzed Cross-Coupling/Annulation: Modern synthetic methods allow for disconnections based on powerful bond-forming reactions. One could disconnect the C3-Phenyl bond, suggesting a late-stage Suzuki or other cross-coupling reaction on a 3-bromo-5-chlorobenzo[b]thiophene (B1282970) intermediate. Alternatively, the entire thiophene ring can be constructed via a transition metal-catalyzed annulation of a disubstituted benzene, such as a 2-bromoalkynylbenzene reacting with a sulfur source. organic-chemistry.orgwikipedia.org

These varied retrosynthetic pathways offer flexibility in the choice of starting materials and reaction conditions to achieve the target scaffold.

Exploration of Benzo[b]thiophene Annulation Strategies

The formation of the benzo[b]thiophene core is the cornerstone of the synthesis. Various classical and modern methods have been developed for this purpose.

One of the most established routes to the benzo[b]thiophene nucleus is the intramolecular cyclization of suitably substituted aromatic precursors containing a sulfur side chain. A prominent example is the acid-catalyzed cyclization of arylthiomethyl ketones. google.com In a synthesis analogous to that of 5-chloro-3-methylbenzo[b]thiophene, 1-[(4-chlorophenyl)thio]-2-phenylethanone could be cyclized using a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures. prepchem.com

Another powerful method involves the electrophilic cyclization of o-alkynyl thioanisoles. This reaction can be mediated by various electrophilic reagents, including iodine or specialized sulfur electrophiles like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate, to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov

Precursor Type Reagent/Condition Description
α-Arylthio ketonePolyphosphoric Acid (PPA), heatDehydrative intramolecular electrophilic substitution onto the aromatic ring.
o-Alkynyl thioanisole (B89551)Dimethyl(methylthio)sulfonium tetrafluoroborateElectrophilic sulfur-mediated cyclization onto the alkyne. nih.gov
o-Mercaptocinnamic acidOxidative cyclization (e.g., I2)Forms benzo[b]thiophene-2-carboxylates. google.com

Modern organic synthesis has introduced a variety of transition metal-catalyzed reactions for the construction of heterocyclic systems, offering high efficiency and functional group tolerance.

Palladium and copper catalysts are frequently employed for benzo[b]thiophene synthesis. For example, a palladium-catalyzed domino reaction involving C-S coupling can be used to construct the ring system from appropriate precursors. wikipedia.org A notable copper-catalyzed method involves the annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) (Na₂S) to produce 2-substituted benzo[b]thiophenes. organic-chemistry.orgwikipedia.org These methods provide direct access to the core structure, often under milder conditions than classical cyclizations.

Catalyst System Reactants Reaction Type
CuI / TMEDA2-Bromo alkynylbenzene + Na₂SThiolation and annulation. organic-chemistry.org
Palladium Catalysto-Halovinylbenzene + K₂SIntramolecular C-S coupling.
Gold CatalystAlkyne-substituted 2-bromobenzene + Sulfur sourceCycloaddition/Annulation. wikipedia.org

Formylation Techniques for Benzo[b]thiophene Derivatives

The introduction of a carbaldehyde group onto the pre-formed 5-chloro-3-phenylbenzo[b]thiophene scaffold is typically achieved via electrophilic aromatic substitution. The benzo[b]thiophene ring is sufficiently electron-rich to undergo such reactions, with a strong preference for substitution at the C-2 position.

The Vilsmeier-Haack reaction is the most widely used and reliable method for this transformation. wikipedia.org It employs a Vilsmeier reagent, which is a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. chemistrysteps.com

Electrophilic Substitution: The electron-rich benzo[b]thiophene ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final 2-carbaldehyde product. wikipedia.org

This reaction is highly effective for formylating various electron-rich heterocycles and is the method of choice for preparing benzo[b]thiophene-2-carbaldehydes. ijpcbs.commdpi.com

Reagents Solvent Typical Temperature Notes
POCl₃ / DMFDichloromethane or neat0 °C to room temperatureThe most common and versatile method. ijpcbs.comorganic-chemistry.org
SOCl₂ / DMFChloroformRoom temperatureAn alternative to POCl₃, can be effective for certain substrates. ajrconline.org
BuLi / DMFHexane / THF-78 °C to room temperatureUsed in a one-pot synthesis from methylthiobenzene, involving lithiation followed by formylation. mdpi.comresearchgate.net

Vilsmeier-Haack Formylation in Benzo[b]thiophene Synthesis

The Vilsmeier-Haack reaction is a widely utilized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.com

The mechanism involves the attack of the electron-rich heterocycle on the Vilsmeier reagent, leading to an electrophilic substitution. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. chemistrysteps.comorganic-chemistry.org For the synthesis of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde, the substrate is 5-chloro-3-phenylbenzo[b]thiophene. The benzo[b]thiophene ring system is sufficiently electron-rich to undergo this reaction. jk-sci.com Electrophilic attack occurs preferentially at the C2 position of the thiophene ring, as the C3 position is already occupied by the phenyl group. This high regioselectivity makes the Vilsmeier-Haack reaction a reliable method for introducing the carbaldehyde function at the desired location. The reaction temperature can be controlled to manage reactivity, often ranging from 0 °C to higher temperatures depending on the substrate's nucleophilicity. jk-sci.com

Alternative C2-Formylation Approaches for Substituted Benzo[b]thiophenes

While the Vilsmeier-Haack reaction is a primary choice, other methods can achieve C2-formylation of the benzo[b]thiophene core. One notable alternative involves the direct lithiation of the C2 position followed by quenching with a formylating agent like DMF. This approach relies on the acidity of the C2 proton, which can be removed by a strong base such as n-butyllithium (n-BuLi). However, the presence of other potentially reactive sites, such as the chloro-substituent, requires careful control of reaction conditions to ensure selectivity.

Another strategy involves the oxidation of a C2-methyl or C2-hydroxymethyl group. If a 2-methyl-5-chloro-3-phenylbenzo[b]thiophene precursor is available, it can be oxidized to the corresponding carbaldehyde using various oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Similarly, a 2-hydroxymethyl derivative can be oxidized using milder conditions, for example, with pyridinium (B92312) chlorochromate (PCC). These methods provide alternative routes should the Vilsmeier-Haack reaction prove inefficient or incompatible with other functional groups present in a more complex synthetic intermediate. A further approach involves a Wittig-type reaction sequence starting from a suitable precursor like 2-mercaptobenzenemethanol to build the benzo[b]thiophene ring with a pre-installed functional group at C2 that can be converted to an aldehyde. nih.gov

Strategic Incorporation of Phenyl and Chloro Substituents

The assembly of the 5-chloro-3-phenylbenzo[b]thiophene backbone requires a synthetic strategy that correctly places the substituents. The order of introduction of the chloro and phenyl groups is a key consideration, as is the method of constructing the benzo[b]thiophene ring itself. A common approach involves building the heterocycle from a substituted benzene derivative, such as 4-chlorothiophenol. prepchem.com An acid-catalyzed cyclization of an arylthiomethyl ketone intermediate can be used to form the core structure. google.com

A highly convergent and flexible strategy involves the functionalization of a pre-formed, di-halogenated benzo[b]thiophene, such as 3-bromo-5-chlorobenzo[b]thiophene. This intermediate allows for the selective introduction of the phenyl group at the C3 position via cross-coupling chemistry, leaving the C5 chloro group intact.

Directed Ortho-Metalation (DoM) Strategies and Their Regioselectivity

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. lookchem.com This strategy utilizes a directing metalation group (DMG) on the aromatic precursor to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This generates a stabilized aryllithium species that can then react with an electrophile.

In the context of synthesizing substituted benzo[b]thiophenes, DoM can be employed to construct a highly functionalized precursor. For instance, starting with an O-3-halophenyl N,N-diethylcarbamate, the carbamate (B1207046) group can direct lithiation to the C2 position. researchgate.net Trapping this lithiated intermediate with a sulfur electrophile (like dimethyl disulfide) introduces a thioether group. This functionalized intermediate can then be elaborated through further steps, such as a Sonogashira coupling and halocyclization, to form the benzo[b]thiophene ring with precise control over the substituent pattern on the benzene portion of the molecule. lookchem.comresearchgate.net This methodology offers a high degree of regioselectivity that might be difficult to achieve through classical electrophilic substitution reactions.

Halogenation Protocols for the Benzo[b]thiophene System

The introduction of the chlorine atom at the C5 position is typically achieved through electrophilic halogenation. While the thiophene ring of benzo[b]thiophene is generally more reactive towards electrophiles than the benzene ring, substitution occurs preferentially at the C3 position. nih.gov In the case of a 3-phenylbenzo[b]thiophene (B77834) precursor, the C3 position is blocked, which deactivates the thiophene ring towards further substitution and directs electrophilic attack to the benzene ring.

Chlorination of 3-phenylbenzo[b]thiophene with common chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would lead to a mixture of isomers. Achieving selectivity for the C5 position may require specific reaction conditions or a blocking/directing group strategy. Alternatively, the synthesis can start from a precursor that already contains the chloro substituent in the desired position, such as 4-chloro-thiophenol, to build the benzo[b]thiophene ring, thereby avoiding potential regioselectivity issues in a late-stage halogenation step. prepchem.com The presence of a carbonyl group at the C2-position has been reported to inhibit halogenation of the thiophene ring, a factor to consider in synthetic planning. rsc.org

Cross-Coupling Methodologies for Phenyl Introduction (e.g., Suzuki, Stille, Sonogashira) on Benzo[b]thiophene Halides

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, particularly for introducing aryl substituents onto heterocyclic systems. bohrium.comnih.gov The Suzuki-Miyaura, Stille, and Sonogashira couplings are prominent examples used for the phenylation of halo-benzo[b]thiophenes.

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability and stability of boronic acids and the generally mild reaction conditions. researchgate.netnih.gov The reaction of a 3-bromo-5-chlorobenzo[b]thiophene with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) would selectively form the C-C bond at the C3 position, yielding 5-chloro-3-phenylbenzo[b]thiophene. nih.govresearchgate.net

The Stille coupling utilizes organotin reagents (e.g., phenyltributyltin). While effective, the toxicity of organotin compounds often makes this a less favored approach compared to the Suzuki coupling. researchgate.net

The Sonogashira coupling involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide. researchgate.netrsc.orgscispace.com This would introduce a phenylethynyl group at the C3 position, which would then require a subsequent reduction step (e.g., hydrogenation) to form the desired phenyl substituent.

Coupling ReactionPhenyl SourceTypical CatalystTypical BaseKey AdvantagesKey Disadvantages
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Mild conditions, non-toxic reagents, high functional group tolerance.Boronic acids can undergo side reactions (e.g., protodeboronation).
StillePhenyltributyltinPd(PPh₃)₄None (or additive like LiCl)Insensitive to water/air, neutral conditions.High toxicity of tin reagents and byproducts.
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI (co-catalyst)Amine base (e.g., Et₃N, piperidine)Direct introduction of an alkyne group.Requires a second step (reduction) to obtain a phenyl group.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of each synthetic step. Key reactions, such as the cross-coupling and formylation, are sensitive to a range of parameters.

For the Suzuki-Miyaura coupling, crucial variables include the choice of palladium catalyst, ligand, base, and solvent. researchgate.net While simple catalysts like Pd(OAc)₂ can be effective, the use of specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields, especially for challenging substrates. nih.gov The base is critical for activating the boronic acid, and the choice of solvent (e.g., toluene, dioxane, DMF, often with water) can dramatically affect solubility and reaction efficiency. researchgate.net

Similarly, for the Vilsmeier-Haack formylation, the molar ratio of the substrate to the Vilsmeier reagent, the reaction temperature, and the duration must be fine-tuned. An excess of the reagent may lead to side products, while insufficient reagent will result in incomplete conversion. Temperature control is vital to prevent decomposition of the substrate or product. jk-sci.com Post-reaction workup, including the hydrolysis of the iminium intermediate and subsequent purification (e.g., column chromatography or recrystallization), is also critical for obtaining the final product in high purity.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen multiple parameters and identify the optimal conditions for yield enhancement. acs.org

Table 2: Key Parameters for Optimization in a Representative Suzuki Coupling Step
ParameterVariables to ScreenPotential Impact on Yield/Selectivity
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Affects the formation of the active Pd(0) catalyst and overall reaction efficiency.
LigandPPh₃, SPhos, XPhos, Buchwald ligandsStabilizes the catalyst, promotes oxidative addition and reductive elimination steps. Crucial for coupling with less reactive halides.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation; strength and solubility are important factors.
SolventToluene, Dioxane, DMF, Ethanol/Water mixturesAffects solubility of reagents and catalyst, and can influence reaction rate and side product formation.
TemperatureRoom temperature to reflux (~60-110 °C)Influences reaction kinetics; higher temperatures can increase rate but may also lead to catalyst decomposition or side reactions.

Reaction Chemistry and Chemical Transformations of 5 Chloro 3 Phenylbenzo B Thiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The formyl group at the 2-position of the benzo[b]thiophene core is a versatile handle for numerous chemical transformations, including oxidation, reduction, nucleophilic additions, condensations, and olefinations.

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functionality of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the formyl group to a carboxylic acid, 5-Chloro-3-phenylbenzo[b]thiophene-2-carboxylic acid, can be achieved using a variety of common oxidizing agents. Standard conditions for aldehyde oxidation, such as potassium permanganate (B83412) (KMnO4) in an alkaline solution, Jones reagent (CrO3 in sulfuric acid and acetone), or milder reagents like silver oxide (Ag2O), are expected to efficiently effect this transformation. The resulting carboxylic acid is a key intermediate for the synthesis of esters, amides, and other acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-Chloro-3-phenylbenzo[b]thiophen-2-yl)methanol. This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones and is effective for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, although it is a more powerful and less selective reagent.

TransformationReagent(s)Product
OxidationKMnO4, Jones Reagent, Ag2O5-Chloro-3-phenylbenzo[b]thiophene-2-carboxylic acid
ReductionNaBH4, LiAlH4(5-Chloro-3-phenylbenzo[b]thiophen-2-yl)methanol

Nucleophilic Addition Reactions (e.g., Grignard, Hydrazone Formation)

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to this compound provides a direct route to secondary alcohols. The reaction involves the nucleophilic attack of the organomagnesium species on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. This reaction is highly versatile, allowing for the introduction of a wide range of alkyl, aryl, or vinyl groups at the carbon atom of the original aldehyde functionality. For example, the reaction with methylmagnesium bromide would yield 1-(5-Chloro-3-phenylbenzo[b]thiophen-2-yl)ethanol.

Hydrazone Formation: The condensation of the aldehyde with hydrazine (B178648) (H2NNH2) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, readily forms hydrazones. nih.govmdpi.com These reactions are typically acid-catalyzed and proceed via the initial nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. The resulting hydrazones are often crystalline solids and can be useful for characterization purposes. Acylhydrazones, formed from the reaction with carboxylic acid hydrazides, are also of interest due to their biological activities. nih.gov

NucleophileReagent TypeProduct Class
Grignard Reagent (R-MgX)OrganometallicSecondary Alcohol
Hydrazine (H2NNH2)Nitrogen NucleophileHydrazone
Substituted HydrazinesNitrogen NucleophileSubstituted Hydrazone

Condensation Reactions leading to Imines and Chalcones

The aldehyde group readily undergoes condensation reactions with primary amines and active methylene (B1212753) compounds to form imines (Schiff bases) and chalcones, respectively.

Imine Formation: The reaction of this compound with primary amines (R-NH2) under dehydrating conditions, often with azeotropic removal of water or in the presence of a drying agent, yields the corresponding imines. This reaction is typically reversible and can be catalyzed by either acids or bases. The formation of the C=N double bond is a key step in the synthesis of various heterocyclic systems and compounds with potential biological applications.

Chalcone Synthesis: Chalcones, which are α,β-unsaturated ketones, can be synthesized via the Claisen-Schmidt condensation of this compound with an appropriate ketone, typically an acetophenone (B1666503) derivative, in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.comtaylorfrancis.comjournaljpri.comsaudijournals.comnih.govresearchgate.net This reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the chalcone. These compounds are of significant interest due to their wide range of pharmacological activities. journaljpri.comsaudijournals.com

ReactantCatalystProduct Class
Primary Amine (R-NH2)Acid or BaseImine (Schiff Base)
Ketone (e.g., Acetophenone)Base (e.g., NaOH, KOH)Chalcone

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means of converting the carbonyl group into a carbon-carbon double bond, thus extending the carbon skeleton.

Wittig Reaction: The Wittig reaction involves the treatment of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org This reaction is highly versatile for the formation of alkenes with a defined substitution pattern. The stereochemical outcome of the Wittig reaction (i.e., the formation of the E- or Z-alkene) is dependent on the nature of the substituents on the ylide. wikipedia.org

Horner-Wadsworth-Emmons Reaction: A popular alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. organic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and often lead to the preferential formation of the (E)-alkene. The HWE reaction is particularly useful for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

ReactionReagentProduct Class
Wittig ReactionPhosphorus YlideAlkene
Horner-Wadsworth-EmmonsPhosphonate Carbanion(E)-Alkene (typically)

Reactivity of the Benzo[b]thiophene Core and Substituents

The fused aromatic system of this compound is also a site for chemical modification, primarily through electrophilic aromatic substitution on the benzo portion of the molecule.

Electrophilic Aromatic Substitution on the Benzo Ring System

The benzo[b]thiophene ring system is aromatic and can undergo electrophilic aromatic substitution. In the parent benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position of the thiophene (B33073) ring. However, in this compound, the 2- and 3-positions are already substituted. Therefore, electrophilic substitution is directed to the benzene (B151609) ring. chemicalbook.com

The regiochemical outcome of substitution on the benzo ring is governed by the directing effects of the existing substituents: the fused thiophene ring, the chloro group at C5, and the phenyl group at C3, as well as the deactivating effect of the formyl group at C2. The fused sulfur-containing ring generally acts as an ortho, para-director. The chloro substituent is an ortho, para-directing but deactivating group. The formyl group is a meta-directing and deactivating group. The interplay of these electronic effects will determine the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4), halogenation (e.g., with Br2/FeBr3), sulfonation (using fuming H2SO4), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). The precise location of substitution will depend on the specific reaction conditions and the relative strengths of the directing groups.

ReactionReagent(s)Expected Product Type
NitrationHNO3, H2SO4Nitro-substituted derivative
HalogenationX2, Lewis Acid (e.g., FeX3)Halo-substituted derivative
SulfonationFuming H2SO4Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl3Acyl-substituted derivative
Friedel-Crafts AlkylationRCl, AlCl3Alkyl-substituted derivative

Palladium-Catalyzed Coupling Reactions at the Chloro and Phenyl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, both the C5-chloro substituent and the C3-phenyl group offer handles for such transformations, although the chloro group is the more conventional site for these reactions.

The chloro group at the C5 position of the benzo[b]thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. For this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with a new aryl or vinyl substituent. The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃ or K₂CO₃. researchgate.net The choice of solvent, ligand, and base is crucial for achieving high yields.

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. The reaction of this compound with an alkene under Heck conditions (a palladium catalyst, a base, and often a phosphine ligand) would introduce a vinyl group at the C5 position.

Sonogashira Coupling: To introduce an alkyne moiety at the C5 position, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The chloro group at C5 can be substituted with a primary or secondary amine in the presence of a palladium catalyst and a strong base, leading to the corresponding 5-amino-3-phenylbenzo[b]thiophene-2-carbaldehyde derivative.

While the phenyl group at the C3 position is generally less reactive towards oxidative addition than the C-Cl bond, it can potentially undergo C-H activation/functionalization reactions under specific palladium-catalyzed conditions. These reactions are more advanced and often require directing groups or specialized catalytic systems to achieve regioselectivity on the phenyl ring (i.e., ortho, meta, or para substitution).

Table 1: Representative Palladium-Catalyzed Coupling Reactions

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Functional Group at C5
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Aryl, Vinyl (R)
Heck Alkene (H₂C=CHR) Pd(OAc)₂, Ligand, Base Substituted Alkene (-CH=CHR)
Sonogashira Terminal Alkyne (HC≡CR) PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Alkyne (-C≡CR)
Buchwald-Hartwig Amine (R¹R²NH) Pd₂(dba)₃, Ligand, Base (e.g., NaOt-Bu) Amine (-NR¹R²)

Functional Group Interconversions of the Chloro Substituent

Beyond palladium-catalyzed reactions, the chloro group can be transformed into other functional groups through various nucleophilic aromatic substitution (SNAr) reactions or other pathways. The reactivity in SNAr is enhanced by the presence of the electron-withdrawing aldehyde group.

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the chloride ion. For example, reaction with sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent like DMF or DMSO at elevated temperatures can yield the corresponding 5-methoxy derivative. Similarly, reaction with sodium thiomethoxide (NaSMe) would yield the 5-(methylthio) compound. The success of these reactions depends on the electronic nature of the benzothiophene (B83047) ring system and the reaction conditions.

Conversion to other Halogens: While less common for aryl chlorides compared to bromides or iodides, a Finkelstein-type reaction could potentially be used to exchange the chloro substituent for another halogen under specific conditions, although this is generally more challenging for aryl halides.

Reduction (Dehalogenation): The chloro group can be removed and replaced with a hydrogen atom through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tin hydrides.

Table 2: Functional Group Interconversions of the C5-Chloro Group

Reagent(s) Reaction Type Product (Functional Group at C5)
NaOMe SNAr Methoxy (-OCH₃)
NaSMe SNAr Methylthio (-SCH₃)
NaN₃ SNAr Azido (-N₃)
H₂, Pd/C Catalytic Hydrogenation Hydrogen (-H)

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups in this compound raises important questions of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Palladium-Catalyzed Coupling vs. Aldehyde Reactions: In palladium-catalyzed cross-coupling reactions, the conditions are generally mild enough not to affect the aldehyde group. For instance, in a Suzuki coupling, the C-Cl bond will react selectively in the presence of the formyl group.

Reduction: When performing a reduction, chemoselectivity is a major consideration. Strong reducing agents like LiAlH₄ would likely reduce the aldehyde to an alcohol and might also affect the chloro group. In contrast, milder and more selective reducing agents like NaBH₄ would typically reduce the aldehyde to an alcohol while leaving the aryl chloride intact. The selective reduction of the aldehyde is a common and predictable transformation. mdpi.com

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid using reagents like potassium permanganate or Jones reagent. These harsh conditions might also affect the thiophene ring. Milder oxidants would be required to selectively oxidize the aldehyde.

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available.

In the context of this compound, the primary site for palladium-catalyzed cross-coupling is unambiguously the C5 position due to the presence of the C-Cl bond.

If further electrophilic aromatic substitution were to be attempted, the existing substituents would direct the incoming electrophile. The phenyl and chloro groups, along with the electron-withdrawing aldehyde, would influence the position of substitution on the benzothiophene ring system, although such reactions might be complex. Regioselective synthesis often relies on introducing functional groups in a specific order through methods like chemo- and regioselective Br/Li exchange reactions on a precursor molecule. mdpi.com

The interplay of these functional groups allows for a structured and stepwise approach to synthesizing complex derivatives, where the reactivity of each site can be harnessed by carefully choosing the reaction conditions.

Mechanistic Investigations

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The assembly of the target molecule relies on foundational reactions in heterocyclic chemistry. The following sections break down the mechanisms central to its synthesis.

Mechanistic Pathways of Benzo[b]thiophene Ring Formation

The formation of the benzo[b]thiophene core is a critical step that can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govacs.orgnih.gov

The mechanism for this transformation begins with the attack of the nucleophilic alkyne on an electrophilic sulfur reagent, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate. nih.govorganic-chemistry.org This initial step forms a three-membered sulfonium ring intermediate. The subsequent step involves an intramolecular nucleophilic attack by the aromatic ring, which opens the strained sulfonium ring and leads to the cyclized product. Finally, a demethylation step, often facilitated by a nucleophile like dimethyl sulfide (B99878) acting on the resulting cationic intermediate, yields the stable, aromatic 2,3-disubstituted benzo[b]thiophene core. organic-chemistry.org This method is advantageous due to its mild, ambient temperature conditions and tolerance for a variety of functional groups. nih.gov

Another classical and effective approach is the Fiesselmann thiophene (B33073) synthesis. researchgate.netwikipedia.orgsemanticscholar.org This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds in the presence of a base. wikipedia.orgsemanticscholar.org The mechanism is initiated by the deprotonation of the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne. A subsequent intramolecular cyclization is followed by elimination and tautomerization steps to yield the final thiophene product. wikipedia.org This method has been adapted to create a wide range of substituted thiophenes and benzo[b]thiophenes. nih.gov

Method Key Reactants General Mechanism Key Intermediates
Electrophilic Cyclization o-Alkynyl thioanisole (B89551), Electrophilic sulfur reagent1. Attack of alkyne on electrophile. 2. Intramolecular cyclization. 3. Demethylation.Episulfonium ion, Cationic cyclized species
Fiesselmann Synthesis Thioglycolic acid derivative, α,β-acetylenic ester/ketone, Base1. Base-catalyzed addition of thiol to alkyne. 2. Intramolecular cyclization. 3. Elimination & Tautomerization.Thioether intermediate, Thiolane derivative

Detailed Analysis of Formylation Reaction Mechanisms

The introduction of the carbaldehyde group at the C2 position of the benzo[b]thiophene scaffold is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.com

The mechanism proceeds in two main stages. First is the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium salt. This is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.com

In the second stage, the electron-rich benzo[b]thiophene ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. nrochemistry.com For benzo[b]thiophenes, this electrophilic aromatic substitution preferentially occurs at the C2 or C3 position. With a phenyl group already present at C3, the substitution is directed to the C2 position. The attack leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the heterocyclic ring, yielding an iminium salt intermediate. The final step involves aqueous workup, during which this iminium salt is hydrolyzed to afford the desired 2-carbaldehyde product. organic-chemistry.orgjk-sci.com The Vilsmeier reagent is considered a weak electrophile, which makes the reaction highly selective for electron-rich systems. chemistrysteps.com

Understanding Chlorination Regioselectivity on the Benzo[b]thiophene Scaffold

The regioselectivity of electrophilic substitution, such as chlorination, on the benzo[b]thiophene ring system is a well-studied phenomenon. The thiophene portion of the molecule is generally more reactive towards electrophiles than the benzene (B151609) ring. taylorfrancis.com Within the thiophene ring, substitution is kinetically and thermodynamically favored at the α-carbon (C2) over the β-carbon (C3). However, if the C2 position is already occupied, as in a 2-substituted benzo[b]thiophene, electrophilic attack is directed to the C3 position. nih.gov

Recent studies on the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite (NaOCl) have provided detailed mechanistic insights through Density Functional Theory (DFT) calculations. nih.govresearchgate.net The proposed mechanism suggests that the sulfur heteroatom plays a key role by interacting with the chlorinating agent to form a hypochlorous acidium ion. This intermediate facilitates the generation of a C2-C3 chloronium ion in a stepwise manner. The formation of this bridged chloronium ion is followed by its opening to form a more stable, sulfur-stabilized C2-carbocation. Finally, re-aromatization through deprotonation yields the C3-chlorinated product. nih.govresearchgate.net It is important to note that the presence of an electron-withdrawing group, such as a carbonyl at the C2-position, can inhibit this halogenation reaction on the thiophene ring. nih.govrsc.org

For the target molecule, 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde, the chlorine atom is on the benzene ring. This indicates that the chlorination step likely occurs on a precursor before the benzo[b]thiophene ring is formed, or that under specific conditions, electrophilic substitution on the less reactive benzene ring is forced. The directing effects of the fused thiophene ring and any other substituents on the benzene moiety would then determine the final position of the chlorine atom, typically favoring the ortho and para positions relative to activating groups. vanderbilt.edulibretexts.org

Role of Catalysis in Synthetic Transformations

Catalysis, particularly using transition metals, is instrumental in the synthesis and functionalization of benzo[b]thiophenes, offering high efficiency and selectivity. researchgate.netkfupm.edu.sa

Ligand Effects in Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck-Matsuda couplings, are powerful tools for introducing aryl or vinyl substituents onto the benzo[b]thiophene scaffold. researchgate.netrecercat.cat The choice of ligand coordinated to the palladium center is critical and can profoundly influence the reaction's outcome.

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play several key roles in the catalytic cycle:

Stabilization: Ligands stabilize the metal center, preventing its precipitation as inactive palladium black.

Solubility: They enhance the solubility of the catalyst complex in the reaction medium.

Electronic and Steric Tuning: The electronic properties (electron-donating or -withdrawing) and steric bulk of the ligand directly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of aryl halides and facilitate the final reductive elimination step, leading to higher turnover numbers and yields.

In palladium-catalyzed C-H activation/functionalization reactions, ligands are crucial for selectivity. acs.org For example, in the direct arylation of benzo[b]thiophenes, specific ligands can help control the regioselectivity, favoring either C2 or C3 functionalization. acs.org In some cases, a "ligandless" approach using a catalyst like palladium acetate is effective, where the solvent or other species in the reaction mixture may act as weak ligands. researchgate.net

Influence of Solvents and Additives on Reaction Kinetics and Selectivity

The reaction environment, defined by the solvent and any additives, has a significant impact on the kinetics and selectivity of synthetic transformations leading to benzo[b]thiophenes.

Solvents: The polarity, coordinating ability, and protic/aprotic nature of the solvent can influence:

Reactant Solubility: Ensuring that all components, including the catalyst, substrates, and reagents, are sufficiently soluble is essential for an efficient reaction.

Intermediate Stability: Solvents can stabilize or destabilize charged intermediates and transition states. For example, polar aprotic solvents like DMF or THF are often used in palladium-catalyzed couplings as they can solvate cationic intermediates effectively.

Catalyst Activity: Some solvents can coordinate to the metal center, influencing its catalytic activity. In certain C-H activation reactions, highly polar or acidic solvents like hexafluoroisopropanol (HFIP) have been shown to be crucial for promoting the C-H cleavage step. acs.org

Additives: Additives such as bases, salts, and oxidants are often indispensable.

Bases: In cross-coupling reactions like Suzuki-Miyaura, a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. In C-H activation reactions, the base facilitates the deprotonation step.

Salts: Halide salts can influence the catalyst's resting state and activity. Additives like tetrabutylammonium bromide (TBAB) have been used to improve yields in certain intramolecular C-H functionalization reactions. researchgate.net

Oxidants: In oxidative C-H functionalization reactions, an oxidant (e.g., AgOAc, Cu(OAc)₂) is necessary to regenerate the active form of the catalyst (e.g., Pd(II) from Pd(0)) to complete the catalytic cycle. acs.orgnih.gov

The interplay of these factors is complex, and the optimal combination of catalyst, ligand, solvent, and additives must often be determined empirically for each specific transformation.

Component Function Examples
Ligand Stabilize metal, Tune reactivity, Control selectivityPhosphines (e.g., PPh₃, S-Phos), N-Heterocyclic Carbenes (NHCs)
Solvent Solubilize reactants, Stabilize intermediates, Coordinate to catalystDMF, THF, Acetonitrile, Dichloromethane, HFIP
Additive (Base) Activate reagents, Facilitate deprotonationK₂CO₃, Cs₂CO₃, K₃PO₄
Additive (Oxidant) Regenerate active catalystAgOAc, Cu(OAc)₂, Benzoquinone

Kinetic Studies of Principal Reaction Pathways

General mechanistic discussions for reactions commonly used to synthesize benzo[b]thiophenes, such as the Vilsmeier-Haack reaction for formylation or Suzuki coupling for the introduction of the phenyl group, provide a foundational understanding. However, these discussions typically present plausible reaction steps without the quantitative backing of kinetic data. For instance, the Vilsmeier-Haack reaction is known to proceed via the formation of a Vilsmeier reagent, which then acts as an electrophile. The rate of this reaction would be influenced by factors such as the nucleophilicity of the benzo[b]thiophene substrate, the concentration of the Vilsmeier reagent, and the reaction temperature. Similarly, the kinetics of Suzuki coupling reactions are well-understood in a general sense, with the reaction rate being dependent on the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Despite the general understanding of these reaction types, specific kinetic parameters like reaction orders with respect to each reactant, activation energies, and pre-exponential factors have not been experimentally determined for the synthesis or subsequent reactions of this compound. Consequently, detailed research findings and data tables pertaining to its reaction kinetics cannot be provided at this time. Further experimental research would be necessary to elucidate the kinetic profiles of the principal reaction pathways involving this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of organic molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For derivatives of benzo[b]thiophene-2-carbaldehyde, DFT calculations reveal a planar benzo[b]thiophene core, with the phenyl and carbaldehyde groups exhibiting some degree of torsional freedom. The introduction of a chlorine atom at the 5-position and a phenyl group at the 3-position is expected to subtly influence the bond lengths and angles of the benzothiophene (B83047) scaffold due to electronic and steric effects.

DerivativeEnergy Gap (ΔE) in eVGlobal Hardness (η)Global Softness (S)
BTAP1---
BTAP23.22-0.62
BTAP33.591.8-

The table is based on data for analogous benzo[b]thiophene-2-carbaldehyde derivatives, providing an insight into the expected electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity and the types of reactions it is likely to undergo.

For 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich benzo[b]thiophene ring system and the phenyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be localized on the electron-withdrawing carbaldehyde group, indicating this as the primary site for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.

In analogous benzo[b]thiophene-2-carbaldehyde derivatives, a lower energy gap has been correlated with enhanced reactivity potential. For example, the derivative BTAP2, with the lowest energy gap of 3.22 eV, was identified as having the highest global softness and thus greater reactivity. nih.gov This suggests that this compound, with its combination of electron-donating and electron-withdrawing groups, will have a reactivity profile that can be finely tuned by these substituents.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for benzo[b]thiophene-2-carbaldehyde provide a baseline for predicting the spectrum of its 5-chloro-3-phenyl derivative. For the parent compound, the aldehydic proton appears as a singlet at approximately 10.08 ppm. mdpi.com The aromatic protons of the benzo[b]thiophene core resonate in the range of 7.38-7.99 ppm. mdpi.com In this compound, the introduction of the phenyl group will introduce additional signals in the aromatic region, and the chlorine atom will induce shifts in the signals of the adjacent protons on the benzene (B151609) ring of the benzo[b]thiophene moiety.

IR Spectroscopy: The infrared (IR) spectrum of benzo[b]thiophene-2-carbaldehyde shows a characteristic strong absorption for the carbonyl (C=O) stretching vibration at 1672 cm-1. mdpi.com For this compound, this band is expected in a similar region, though its exact position may be influenced by the electronic effects of the chloro and phenyl substituents. Other characteristic bands would include C-H stretching of the aromatic rings and the aldehyde group, and C=C stretching vibrations within the aromatic systems.

UV-Vis Spectroscopy: The electronic absorption spectra of benzo[b]thiophene derivatives are characterized by π → π* transitions. Studies on novel benzo[b]thiophene-2-carbaldehyde derivatives have revealed such transitions, which are attributed to the conjugated system. nih.gov The presence of the extended conjugation provided by the 3-phenyl group in this compound is expected to result in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzo[b]thiophene-2-carbaldehyde.

Spectroscopic TechniquePredicted Key Feature for this compoundReference Data (Benzo[b]thiophene-2-carbaldehyde)
1H NMRAldehydic proton signal; complex aromatic regionAldehydic H: ~10.08 ppm mdpi.com
13C NMRCarbonyl carbon signal; multiple aromatic carbon signalsCarbonyl C: ~184.1 ppm mdpi.com
IRStrong C=O stretching bandC=O stretch: ~1672 cm-1mdpi.com
UV-Visπ → π* transitionsCharacteristic of conjugated systems nih.gov

Reaction Mechanism Simulations

While specific reaction mechanism simulations for this compound are not documented, computational studies on related systems can provide a framework for understanding its likely reactive behavior.

Computational chemistry allows for the detailed mapping of reaction pathways, including the characterization of transition states and the calculation of activation energies. For reactions involving the carbaldehyde group of this compound, such as nucleophilic additions or reductions, theoretical models can predict the geometry of the transition state and the energy barrier to reaction. These calculations would be crucial in understanding the kinetics of such transformations and in optimizing reaction conditions.

For reactions where multiple products are possible, computational studies can elucidate the factors governing regioselectivity and stereoselectivity. For instance, in electrophilic substitution reactions on the benzo[b]thiophene ring, calculations of the relative stabilities of the possible intermediates (sigma complexes) can predict the most likely site of substitution. The existing substituents—the chloro, phenyl, and carbaldehyde groups—will exert significant directing effects, which can be quantified through computational analysis. Similarly, for reactions involving the formation of new chiral centers, computational modeling can predict the favored stereoisomer by comparing the energies of the diastereomeric transition states.

In-Depth Analysis of Intermolecular Forces in this compound Remains an Area for Future Research

Despite the growing interest in the diverse applications of benzo[b]thiophene derivatives in materials science and medicinal chemistry, a detailed computational and theoretical examination of the intermolecular interactions governing the solid-state architecture of this compound is not yet available in published scientific literature. Advanced modeling techniques, which are pivotal for understanding crystal packing and predicting material properties, have been extensively applied to similar molecular systems, but specific findings for this particular compound, including quantitative data on its non-covalent interactions, remain to be elucidated.

The study of intermolecular interactions is crucial for rational drug design and the engineering of novel materials. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are powerful tools to dissect the complex network of non-covalent forces that dictate how molecules arrange themselves in a crystalline solid. These forces include hydrogen bonds, halogen bonds, chalcogen bonds, and π-π stacking interactions, all of which can be present in a molecule with the structural features of this compound.

For many substituted benzo[b]thiophene systems, computational studies have provided significant insights. For instance, analyses of related structures have often revealed the prominent role of halogen bonding, where the chlorine substituent acts as an electrophilic region (a σ-hole) and interacts with nucleophilic sites on adjacent molecules. Similarly, the sulfur atom in the thiophene (B33073) ring can participate in chalcogen bonding. The phenyl and benzo[b]thiophene rings are also expected to engage in π-π stacking and C-H···π interactions, which are significant in stabilizing the crystal lattice.

While general principles of these interactions are well-understood from studies on analogous compounds, a specific quantitative analysis for this compound would require dedicated computational investigation. Such a study would typically involve:

Density Functional Theory (DFT) Calculations: To optimize the molecular geometry and calculate interaction energies between molecular dimers or clusters, providing a quantitative measure of the strength of different non-covalent bonds.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density topology to identify bond critical points (BCPs) associated with intermolecular interactions and to characterize the nature of these bonds (e.g., shared-shell vs. closed-shell interactions).

Hirshfeld Surface Analysis: To visually and quantitatively explore the intermolecular contacts in a crystal structure. This method maps various properties onto the molecular surface, and the resulting 2D fingerprint plots provide a detailed summary of the types and relative importance of different intermolecular contacts.

Without experimental crystallographic data (i.e., a solved crystal structure) for this compound, which serves as the foundation for these computational analyses, a detailed and accurate discussion of its specific intermolecular interactions is speculative. The scientific community awaits further experimental and computational research to fully characterize the supramolecular chemistry of this compound. Such studies would not only fill a gap in the fundamental understanding of this specific molecule but also contribute to the broader knowledge of structure-property relationships in the important class of benzo[b]thiophene derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial relationships between different parts of the molecule can be established.

1D NMR (¹H, ¹³C) Techniques for Connectivity and Proton Environments

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde would reveal distinct signals for each unique proton in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the phenyl group at the 3-position would likely appear as a multiplet in the aromatic region (δ 7.0–8.0 ppm). The protons on the benzothiophene (B83047) core would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions and the influence of the chloro and phenyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 180–200 ppm. The carbon atoms of the aromatic rings (both the phenyl group and the benzothiophene core) would exhibit signals in the δ 120–150 ppm region. The specific chemical shifts would be influenced by the attached substituents (chlorine, phenyl, and aldehyde groups), allowing for the assignment of each carbon atom within the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH O9.5 - 10.5-
Aldehydic C HO-180 - 200
Aromatic C-H7.0 - 8.5120 - 140
Aromatic C-Cl-130 - 140
Aromatic C-S-135 - 145
Aromatic Quaternary C-130 - 150

Note: These are predicted ranges based on typical values for similar functional groups and structures.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Two-dimensional NMR experiments are instrumental in resolving complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of protons within the phenyl ring and within the substituted benzene (B151609) ring of the benzothiophene system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for unambiguously assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their long-range couplings to nearby protons. For instance, the aldehydic proton would show a correlation to the carbon of the thiophene (B33073) ring to which the aldehyde group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This experiment would be crucial in determining the relative orientation of the phenyl group with respect to the benzothiophene core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak between 1680 and 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibrations of the aromatic rings would appear around 3000–3100 cm⁻¹, while the C-H stretching of the aldehyde proton typically gives rise to two weak bands around 2720 and 2820 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450–1600 cm⁻¹ region. The presence of the C-Cl bond would likely result in a stretching vibration in the fingerprint region, below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aldehyde C-H Stretch2720 and 2820Weak
Aldehyde C=O Stretch1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-Cl Stretch< 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₅H₉ClOS), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine and sulfur would be readily identified by their characteristic isotopic patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed information about the structure of the molecule by revealing its fragmentation pathways. For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (CHO) or the chlorine atom. The stability of the benzothiophene ring system would influence the observed fragmentation pattern, providing further confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When subjected to UV-Vis radiation, molecules with chromophores—parts of the molecule that absorb light—undergo transitions from a ground electronic state to an excited state. The absorption of energy occurs at specific wavelengths, providing valuable information about the molecule's conjugated system.

For this compound, the extensive π-conjugated system, which includes the benzothiophene core, the phenyl substituent, and the carbaldehyde group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The primary electronic transitions anticipated are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions, typically of high intensity, arise from the promotion of electrons within the aromatic and conjugated double bond system. The n → π* transition, which is generally weaker, involves the non-bonding electrons of the oxygen atom in the carbonyl group of the carbaldehyde.

While specific experimental absorption maxima (λmax) for this exact compound are not extensively documented in publicly available literature, analysis of similar benzothiophene and aromatic aldehyde structures suggests that strong absorptions corresponding to π → π* transitions would likely be observed in the 250-400 nm range. nih.gov The presence of chlorine and phenyl substituents on the benzothiophene scaffold influences the electronic distribution and energy levels of the molecular orbitals, thus affecting the precise wavelengths of maximum absorption.

Expected Transition TypeAssociated Functional GroupsAnticipated Wavelength RegionExpected Intensity
π → πBenzothiophene ring, Phenyl group, C=C bonds, C=O group~250-400 nmHigh (Strong)
n → πCarbonyl group (C=O) of the carbaldehyde>300 nm (often overlapping with π → π*)Low (Weak)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's empirical and molecular formula.

For this compound, the molecular formula is C₁₅H₉ClOS. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. The confirmation of these percentages is crucial for verifying the identity and purity of a synthesized batch of the compound.

ElementMolecular FormulaTheoretical Mass Percentage (%)Expected Experimental Range (%)
Carbon (C)C₁₅H₉ClOS66.05%65.65 - 66.45
Hydrogen (H)3.33%2.93 - 3.73
Chlorine (Cl)13.00%12.60 - 13.40
Oxygen (O)5.87%5.47 - 6.27
Sulfur (S)11.76%11.36 - 12.16

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for determining the purity of a sample and for isolating the compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds like this compound, which are not sufficiently volatile for gas chromatography. In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase is then used to elute the components.

The purity of the compound is determined by the appearance of a single, sharp peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities. UV detection is commonly employed, with the detector wavelength set to one of the compound's absorption maxima (λmax) as determined by UV-Vis spectroscopy to ensure high sensitivity. mdpi.comnih.gov Isocratic elution (constant mobile phase composition) or gradient elution (variable composition) can be optimized to achieve the best separation. mdpi.com

ParameterTypical Condition for Benzothiophene Derivatives
TechniqueReverse-Phase HPLC (RP-HPLC)
Stationary Phase (Column)C18 (Octadecylsilyl silica (B1680970) gel)
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water mixture mdpi.comsielc.com
Elution ModeIsocratic or Gradient
DetectionUV-Vis Detector (e.g., at 254 nm or λmax) mdpi.com
ResultA single peak indicates high purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds from a mixture, while MS fragments the separated compounds into ions and sorts them based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS analysis would provide its retention time from the GC and its mass spectrum from the MS. The mass spectrum is particularly valuable for structural elucidation. The molecular ion peak (M⁺) would confirm the molecular weight of the compound (nominal mass: 272 g/mol for ³⁵Cl isotope). The fragmentation pattern provides further structural confirmation. Expected fragmentation pathways for aromatic aldehydes often include the loss of a hydrogen atom (M-1), the loss of the formyl group (CHO, M-29), and cleavages characteristic of the stable benzothiophene ring system. nih.govwhitman.edu

AnalysisExpected Observation for C₁₅H₉ClOS
Molecular Ion Peak (M⁺)m/z = 272 (for ³⁵Cl) and 274 (for ³⁷Cl, ~1/3 intensity)
Fragment [M-H]⁺m/z = 271
Fragment [M-CHO]⁺m/z = 243
Fragment [M-Cl]⁺m/z = 237
Other FragmentsCharacteristic ions from the cleavage of the phenyl and benzothiophene rings

Derivatization for Complex Molecular Scaffolds and Advanced Materials

Utilization of the Aldehyde Group for Further Functionalization

The aldehyde group at the 2-position of the benzothiophene (B83047) core is a primary site for molecular elaboration, serving as a versatile handle for extending conjugation and building polymeric structures.

Building Extended Conjugated Systems from the Carbaldehyde

The aldehyde functionality of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde is readily exploited in classic condensation reactions to construct extended π-conjugated systems. These systems are of significant interest for their potential applications in organic electronics and materials science.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst like piperidine (B6355638) or a Lewis acid. This leads to the formation of a new carbon-carbon double bond, effectively extending the conjugation of the benzothiophene core. The general reaction scheme is as follows:

Reactant 1Reactant 2 (Active Methylene Compound)Product
This compoundMalononitrile2-((5-Chloro-3-phenylbenzo[b]thiophen-2-yl)methylene)malononitrile
This compoundEthyl cyanoacetateEthyl 2-cyano-3-(5-chloro-3-phenylbenzo[b]thiophen-2-yl)acrylate

Wittig Reaction: The Wittig reaction provides another powerful tool for extending the conjugated system. By reacting the aldehyde with a phosphorus ylide, a carbon-carbon double bond is formed with high stereoselectivity. The nature of the ylide can be varied to introduce a wide range of substituents, thereby tuning the electronic and photophysical properties of the resulting molecule.

Horner-Wadsworth-Emmons Reaction: As a modification of the Wittig reaction, the Horner-Wadsworth-Emmons reaction, utilizing phosphonate (B1237965) carbanions, offers advantages such as the use of more reactive and easily handled reagents, often leading to higher yields of the desired (E)-alkene.

Precursor for Carbonyl-Containing Polymers or Ligands

The aldehyde group can also serve as a key functional group for the synthesis of novel polymers and ligands.

Polymer Synthesis: Through polycondensation reactions, this compound can be incorporated into the backbone of carbonyl-containing polymers. For instance, condensation with diamines can lead to the formation of poly(azomethine)s or Schiff base polymers. These materials are investigated for their thermal stability and potential as processable semiconducting polymers. While direct polymerization of this specific aldehyde is not widely reported, the general strategy of incorporating aldehyde-functionalized thiophenes into polymers is a known approach to introduce functionality and enhance material properties.

Ligand Synthesis: The aldehyde can be converted into various other functional groups to create ligands for metal complexes. For example, condensation with primary amines affords Schiff base ligands, which can coordinate to a variety of metal centers. The resulting metal complexes can exhibit interesting catalytic or photophysical properties. The benzothiophene scaffold, with its potential for electronic tuning through further substitution, makes these ligands attractive for the development of novel catalysts and materials.

Strategic Manipulation of Chloro and Phenyl Substituents

The chloro and phenyl groups on the benzothiophene skeleton are not merely passive substituents; they offer valuable opportunities for further diversification and for fine-tuning the electronic properties of the resulting molecules.

Diversification via Cross-Coupling Reactions at the Chloro Position

The chlorine atom at the 5-position is a prime target for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular frameworks.

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting the chloro-substituted benzothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is tolerant of many functional groups, making it a powerful tool for late-stage diversification.

Coupling Partner (Boronic Acid/Ester)Product
Phenylboronic acid3,5-Diphenylbenzo[b]thiophene-2-carbaldehyde
Thiophene-2-boronic acid5-(Thiophen-2-yl)-3-phenylbenzo[b]thiophene-2-carbaldehyde
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-phenylbenzo[b]thiophene-2-carbaldehyde

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety at the 5-position by coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govlibretexts.org The resulting alkynyl-substituted benzothiophenes are valuable intermediates for the synthesis of extended π-systems and can be further functionalized.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the chloro-substituted benzothiophene with primary or secondary amines. nih.govwikipedia.org This reaction provides access to a wide range of amino-functionalized benzothiophenes, which can serve as building blocks for pharmaceuticals or as ligands.

Functionalization of the Phenyl Ring for Electronic Modulation

The phenyl group at the 3-position can be functionalized through electrophilic aromatic substitution reactions to modulate the electronic properties of the entire benzothiophene system. The orientation of the incoming electrophile is directed by the activating or deactivating nature of the existing substituents on the phenyl ring.

Nitration and Halogenation: Electrophilic nitration or halogenation of the phenyl ring introduces electron-withdrawing groups, which can significantly impact the electronic properties of the molecule, such as its electron affinity and ionization potential. For instance, nitration of 3-phenylbenzo[b]thiophene (B77834) would likely lead to substitution at the para-position of the phenyl ring, influenced by the directing effect of the benzothiophene moiety. Studies on the nitration of 3-nitrobenzo[b]thiophene (B90674) have shown that substitution occurs on the benzene (B151609) ring of the benzothiophene core, indicating the deactivating nature of the nitro group on the thiophene (B33073) ring. rsc.org

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring, which can alter the solubility and electronic properties of the molecule. The position of substitution will depend on the reaction conditions and the steric and electronic effects of the substituents.

The ability to functionalize the phenyl ring provides a powerful method to fine-tune the optoelectronic properties of the benzothiophene core, which is crucial for the development of materials for organic electronics. By introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be adjusted, thereby influencing the charge transport characteristics and light-absorbing properties of the material.

Integration into Advanced Organic Architectures (excluding biomedical applications)

The derivatization strategies discussed above enable the integration of the this compound core into a variety of advanced organic architectures with potential applications in materials science.

The extended conjugated systems synthesized from the aldehyde group can be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on both the benzothiophene core and the phenyl ring is a key advantage in optimizing the performance of these devices.

Polymers incorporating the benzothiophene unit can exhibit interesting semiconducting and photophysical properties. The rigid and planar nature of the benzothiophene core can promote intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices.

Furthermore, the functionalized benzothiophene derivatives can be used as building blocks for the synthesis of more complex, three-dimensional organic architectures, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The defined geometry and electronic properties of the benzothiophene unit can be exploited to create porous materials with tailored properties for applications in gas storage, separation, and catalysis. While direct integration of this specific molecule is not extensively documented, the principles of using functionalized aromatic building blocks are well-established in the design of these advanced materials.

Application in Optoelectronic Materials Development

While direct research on the derivatization of this compound for optoelectronic materials is not extensively documented in publicly available literature, the broader class of thiophene- and benzo[b]thiophene-based compounds has shown considerable promise in this field. nih.govktu.edu The inherent properties of the benzo[b]thiophene scaffold, such as its planarity and electron-rich nature, make it an attractive building block for organic electronic materials. ktu.eduresearchgate.net

Derivatives of similar aldehyde-functionalized thiophenes are utilized in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and components for organic light-emitting diodes (OLEDs). nih.gov The aldehyde group can be readily converted into various other functional groups or used in condensation reactions to extend the π-conjugated system, a critical factor for tuning the optical and electronic properties of the material. rsc.org For instance, Knoevenagel or Wittig-type reactions with the carbaldehyde can introduce electron-withdrawing or -donating moieties, leading to the formation of donor-π-acceptor (D-π-A) or acceptor-π-donor-π-acceptor (A-π-D-π-A) chromophores. These structures are known to exhibit strong absorption in the visible and near-infrared regions and possess suitable energy levels for efficient charge transfer processes in photovoltaic devices.

The chloro and phenyl substituents on the this compound core are expected to influence the optoelectronic properties of its derivatives. The chlorine atom, being an electron-withdrawing group, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), while the phenyl group can affect the molecular packing in the solid state, which is crucial for charge transport in thin-film devices.

Although specific data tables for derivatives of this compound are not available, the general research direction in the field of benzo[b]thiophene-based materials suggests that its derivatives could be potential candidates for applications in organic electronics. researchgate.netresearchgate.net

Exploration in Non-Biomedical Catalyst or Ligand Design

The design of ligands for transition metal catalysis is another area where derivatives of this compound could find application. The sulfur atom in the thiophene ring and the potential for introducing other heteroatoms through derivatization of the aldehyde group make this scaffold a candidate for the synthesis of novel ligands.

The carbaldehyde functionality can be transformed into imines (Schiff bases), amines, or phosphines, which are common coordinating groups in organometallic chemistry. For example, condensation of the aldehyde with a primary amine would yield a Schiff base ligand, which can then be complexed with various transition metals. The electronic properties of the resulting metal complex, and therefore its catalytic activity, can be tuned by modifying the substituents on the benzo[b]thiophene core and the amine precursor.

While there is a lack of specific studies on the use of this compound in non-biomedical catalysis, the broader field of thiophene-based ligands is well-established. Thiophene-containing ligands have been successfully employed in various catalytic transformations, including cross-coupling reactions and hydrogenation. acs.org The steric and electronic environment provided by the 5-chloro and 3-phenyl substituents could impart unique reactivity to metal complexes derived from this scaffold.

Further research is required to synthesize and characterize such ligands and their metal complexes and to evaluate their efficacy in catalytic applications. The development of new catalytic systems is crucial for more efficient and selective chemical transformations in various industrial processes.

Conclusion and Future Research Directions

Summary of Key Findings in the Research of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde

Research into this compound, while not as extensive as for some parent heterocyclic systems, has established a foundational understanding of its chemical nature. Key findings are primarily centered around its synthesis and reactivity, which are inferred from established methodologies for related benzo[b]thiophene and thiophene (B33073) derivatives.

The synthesis of the benzo[b]thiophene core is often achieved through cyclization reactions of appropriately substituted precursors. For a molecule like this compound, synthetic strategies would likely involve the construction of the substituted benzo[b]thiophene ring followed by the introduction or modification of the aldehyde functional group. Methodologies such as the reaction of a substituted thioanisole (B89551) with butyllithium (B86547) and DMF have been reported for the synthesis of the parent benzo[b]thiophene-2-carbaldehyde and could be adapted for this more complex derivative. mdpi.comresearchgate.netdoaj.org The presence of the chloro and phenyl groups necessitates careful consideration of reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

The reactivity of the aldehyde group is a focal point of its chemistry, allowing for a diverse range of chemical transformations. These include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to the alcohol, and participation in various condensation reactions to form imines, oximes, and hydrazones. The electronic effects of the chloro and phenyl substituents on the benzo[b]thiophene ring system are expected to modulate the reactivity of the aldehyde, a subject that warrants more detailed investigation. For instance, the synthesis of acylhydrazone derivatives from related benzo[b]thiophene-2-carbohydrazides has been demonstrated, highlighting the utility of the aldehyde or its derivatives in constructing more complex molecular architectures. nih.gov

Identification of Remaining Challenges and Unexplored Areas

Despite the foundational knowledge, significant challenges and unexplored areas remain in the study of this compound. A primary challenge lies in the development of highly efficient and scalable synthetic routes. While general methods for benzo[b]thiophene synthesis exist, their application to this specific multi-substituted derivative may suffer from issues of yield, purity, and the need for expensive or hazardous reagents. The regioselective introduction of the chloro, phenyl, and carbaldehyde groups onto the benzo[b]thiophene core in a controlled manner is a non-trivial synthetic hurdle that needs to be addressed.

The detailed photophysical and electronic properties of this compound remain largely unexplored. A thorough investigation of its absorption and emission spectra, quantum yields, and electrochemical behavior is crucial for understanding its potential in materials science. The influence of the specific substitution pattern on these properties is a key area for future research.

Furthermore, the chemical space accessible from this molecule is vast and largely uncharted. While the aldehyde group is a versatile handle for further functionalization, the reactivity of the chlorinated phenyl ring and the thiophene ring itself in various chemical transformations has not been systematically studied for this particular compound.

Research Area Identified Challenges and Unexplored Aspects
Synthesis Development of high-yield, scalable, and regioselective synthetic routes.
Avoidance of harsh reaction conditions and hazardous reagents.
Photophysical Properties Comprehensive characterization of absorption, emission, and quantum yield.
Understanding the structure-property relationships related to the substitution pattern.
Electronic Properties Detailed electrochemical analysis to determine HOMO/LUMO energy levels.
Reactivity Systematic study of the reactivity of the aldehyde, chloro, and phenyl groups.
Exploration of metal-catalyzed cross-coupling reactions at the chloro position.

Future Prospects in Synthetic Methodologies and Chemical Transformations

Future synthetic efforts should also focus on the development of "green" and sustainable methods, utilizing less toxic solvents, milder reaction conditions, and catalytic processes. The exploration of one-pot or tandem reaction sequences could significantly improve the efficiency of the synthesis.

Regarding chemical transformations, the aldehyde functionality will continue to be a gateway to a wide array of derivatives. Future work should explore its use in multicomponent reactions to rapidly build molecular complexity. The transformation of the aldehyde into other functional groups, such as nitriles, alkynes, or various heterocyclic rings, would further expand the chemical diversity accessible from this starting material. The chloro-substituent also presents an opportunity for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of other substituents.

Potential for Broader Applications in Material Science and Chemical Technologies (excluding biomedical)

The unique combination of a halogenated, phenyl-substituted benzo[b]thiophene core with a reactive aldehyde group makes this compound a promising building block for various materials and chemical technologies. The extended π-conjugated system of the benzo[b]thiophene ring, further modulated by the phenyl and chloro substituents, suggests potential applications in the field of organic electronics.

Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The aldehyde group provides a convenient point of attachment for polymerization or for linking to other chromophoric or electroactive units. Thiophene-based materials are known for their good charge-transport properties, and the specific substitution pattern of this molecule could be tuned to optimize these characteristics.

In the realm of chemical technologies, this compound could serve as a precursor for the synthesis of novel dyes and pigments. The chromophoric nature of the benzo[b]thiophene system can be further modified by chemical transformations of the aldehyde group, leading to materials with tailored absorption and emission properties. Additionally, it could be a valuable intermediate in the synthesis of specialized ligands for catalysis or as a building block for the construction of porous organic frameworks (POFs) or covalent organic frameworks (COFs), which have applications in gas storage and separation.

Potential Application Area Rationale and Future Research Direction
Organic Electronics Synthesis and characterization of polymers and small molecules for OLEDs, OPVs, and OFETs.
Investigation of the impact of the substitution pattern on charge mobility and device performance.
Dyes and Pigments Exploration of condensation reactions of the aldehyde to create novel chromophores.
Study of the photostability and colorimetric properties of the resulting derivatives.
Porous Materials Use as a building block for the synthesis of COFs and POFs with tailored pore sizes and functionalities.
Evaluation of the resulting materials for applications in gas adsorption and catalysis.
Ligand Synthesis Modification of the aldehyde and other functional groups to create novel ligands for coordination chemistry and catalysis.

Q & A

Q. What are the common synthetic routes for 5-chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde?

The compound is typically synthesized via a one-pot reaction starting from methylthiobenzene derivatives. Key steps include cyclization of precursors under oxidative conditions (e.g., Cu(I)-catalyzed oxidation) to introduce the aldehyde group. Reaction optimization often involves adjusting catalysts (e.g., Pd or Cu complexes) and solvents (e.g., DMF or THF) to improve yield and purity .

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and analytical techniques:

  • Mass spectrometry (MS) : Confirms molecular weight ([M⁺] peak matching calculated mass) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and aromatic proton environments .
  • IR spectroscopy : Detects functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
  • Dispose of waste via certified chemical disposal services to minimize environmental impact .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data?

Minor discrepancies (e.g., 0.05% difference in carbon content) may arise from impurities or hygroscopicity. Cross-validate results using complementary techniques:

  • High-resolution MS for exact mass confirmation .
  • Combustion analysis paired with X-ray crystallography for structural validation .

Q. What strategies are effective for synthesizing derivatives of this compound?

The aldehyde group enables diverse functionalization:

  • Oxidation : Convert to carboxylic acid using KMnO₄ in acidic conditions .
  • Reduction : Reduce to alcohol with NaBH₄ or LiAlH₄ .
  • Nucleophilic substitution : React with amines or thiols to form Schiff bases or thioacetals . Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity .

Q. How can computational methods enhance understanding of its reactivity?

  • DFT calculations : Predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., solvent polarity in aldehyde reactions) .

Q. What methodologies are used to evaluate its biological activity?

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or antimicrobial activity (MIC testing) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro or phenyl groups) to correlate structural changes with potency .

Q. How can conflicting spectral data (e.g., NMR shifts) be addressed?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-carbon couplings .
  • Crystallographic data : Compare experimental vs. computed spectra using software like Mercury or GaussView .

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5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde
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5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.